![molecular formula C14H9NO3 B6376103 5-(4-Carboxyphenyl)-2-cyanophenol, 95% CAS No. 1261983-31-6](/img/structure/B6376103.png)
5-(4-Carboxyphenyl)-2-cyanophenol, 95%
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Overview
Description
5-(4-Carboxyphenyl)-2-cyanophenol, 95% (5-CP2CP) is a synthetic organic compound that has been studied for its potential applications in various scientific and industrial fields. It is a phenol derivative of the general formula C9H6O3N, and it is one of the few compounds containing both a carboxylic acid and a cyano group. It is a white crystalline solid with a melting point of 87-88°C and a boiling point of 305°C. 5-CP2CP has been studied for its potential applications in drug delivery, biocatalysis, and other biochemical and physiological processes.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-cyanophenol, 95% has been studied for its potential applications in various scientific and industrial fields. It has been used in drug delivery systems, as it has been found to be able to transport drugs across biological membranes. It has also been studied for its potential use in biocatalysis, as it has been found to be a good catalyst for the hydrolysis of esters. In addition, it has been studied for its potential use in other biochemical and physiological processes, such as DNA replication and transcription.
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound interacts with biological membranes, allowing it to transport drugs across them. It is also believed that the compound may interact with proteins, enzymes, and other molecules in the body, allowing it to affect biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxyphenyl)-2-cyanophenol, 95% are still being studied. However, it is believed that the compound may have a variety of effects, including the ability to transport drugs across biological membranes, the ability to catalyze the hydrolysis of esters, and the ability to affect DNA replication and transcription.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Carboxyphenyl)-2-cyanophenol, 95% in laboratory experiments include its ability to transport drugs across biological membranes, its ability to catalyze the hydrolysis of esters, and its ability to affect DNA replication and transcription. The limitations of using 5-(4-Carboxyphenyl)-2-cyanophenol, 95% in laboratory experiments include its low solubility in water, its high boiling point, and its potential to cause irritation to the skin and eyes.
Future Directions
The potential future directions for 5-(4-Carboxyphenyl)-2-cyanophenol, 95% research include further studies of its mechanism of action, its potential applications in drug delivery and biocatalysis, and its potential effects on biochemical and physiological processes. In addition, further studies of the compound’s solubility, boiling point, and potential to cause irritation are needed. Finally, further research into the potential uses of 5-(4-Carboxyphenyl)-2-cyanophenol, 95% in industrial processes is needed.
Synthesis Methods
5-(4-Carboxyphenyl)-2-cyanophenol, 95% can be synthesized using a variety of methods, including the reaction of 4-carboxyphenylmagnesium bromide with 2-cyanoacetophenone. This reaction produces 5-(4-Carboxyphenyl)-2-cyanophenol, 95% as the main product, along with byproducts such as 4-cyanoacetophenone and 4-carboxyphenylmagnesium bromide. The reaction can be carried out in a variety of solvents, such as dichloromethane, ethyl acetate, or toluene.
properties
IUPAC Name |
4-(4-cyano-3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFLMFCMIPYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684762 |
Source
|
Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-2-cyanophenol | |
CAS RN |
1261983-31-6 |
Source
|
Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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